3,7,11-trimethyldodeca-1,6,10-trien-3-ol

CAS No.:

Cat. No.: VC17951157

Molecular Formula: C60H104O4

Molecular Weight: 889.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H104O4 |

|---|---|

| Molecular Weight | 889.5 g/mol |

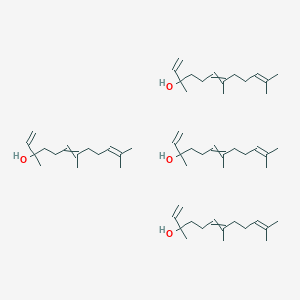

| IUPAC Name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

| Standard InChI | InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |

| Standard InChI Key | GMWKQPCALHSIAH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Nerolidol (C₁₅H₂₆O) is a sesquiterpene alcohol with a molecular weight of 222.37 g/mol . Its IUPAC name, (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol, reflects the positions of its methyl groups and double bonds . The compound’s stereochemistry significantly influences its biological activity. For instance, (3R,6Z)-nerolidol exhibits a distinct configuration compared to its (3S,6Z) enantiomer, altering its interaction with enzymes and receptors. The Z-isomer (cis configuration at the C6 double bond) is more prevalent in natural sources, while the E-isomer (trans configuration) is less common .

Table 1: Key Molecular Properties of Nerolidol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | (6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

| CAS Registry Number | 132958-73-7 |

| PubChem CID | 12227246 |

Structural Elucidation and Spectral Data

Nerolidol’s structure has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound’s ¹³C NMR spectrum reveals signals corresponding to its three double bonds (δ 124–135 ppm) and hydroxyl-bearing tertiary carbon (δ 71 ppm) . High-resolution MS data show a molecular ion peak at m/z 222.1984, consistent with its molecular formula. The (3R,6Z) configuration is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy .

Biosynthesis and Natural Occurrence

Biosynthetic Pathways in Plants

Nerolidol is synthesized in plants via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Farnesyl pyrophosphate (FPP), a key intermediate in sesquiterpene biosynthesis, undergoes hydrolysis catalyzed by sesquiterpene synthases to yield nerolidol . This pathway is upregulated in response to biotic stressors, such as herbivore attack, where nerolidol acts as a phytoalexin to deter pathogens .

Distribution in Plant Species

Nerolidol is a major component of essential oils from Myrocarpus fastigiatus (15–20%), Piper claussenianum (12%), and Cananga odorata (ylang-ylang oil, 5–10%) . It also occurs in citrus peels, ginger, and jasmine, contributing to their floral and woody aromas . The compound’s concentration varies with plant age, environmental conditions, and extraction methods.

Pharmacological Properties

Antioxidant Activity

Nerolidol scavenges reactive oxygen species (ROS) by donating hydrogen atoms from its hydroxyl group. In vitro studies demonstrate a 50% inhibitory concentration (IC₅₀) of 28 μM against DPPH radicals, comparable to α-tocopherol . It also upregulates glutathione peroxidase (GPx) and superoxide dismutase (SOD) in rodent models, mitigating oxidative stress in neurodegenerative disorders .

Antimicrobial and Anti-Biofilm Effects

Nerolidol exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 0.5–2.0 mg/mL against Staphylococcus aureus and Candida albicans . It disrupts microbial membranes by integrating into lipid bilayers, causing leakage of cellular contents. Notably, it reduces Pseudomonas aeruginosa biofilm formation by 70% at sub-MIC concentrations by downregulating quorum-sensing genes .

Neuroprotective and Anticholinesterase Effects

In Alzheimer’s disease models, nerolidol inhibits acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, enhancing synaptic acetylcholine levels . It also reduces β-amyloid plaque formation by 40% in transgenic mice, likely via modulation of β-secretase activity .

Pharmacokinetics and Toxicology

Absorption and Metabolism

Nerolidol is rapidly absorbed following oral administration, with a time to maximum concentration (Tₘₐₓ) of 1.5 hours in rats . It undergoes phase I metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C19) to yield hydroxylated derivatives, which are subsequently glucuronidated . Gas chromatography-mass spectrometry (GC-MS) assays detect plasma concentrations as low as 3.5 ng/mL, offering high sensitivity for pharmacokinetic studies .

Toxicological Profile

Industrial and Therapeutic Applications

Cosmetic and Food Industries

Nerolidol is a common fragrance ingredient in perfumes, shampoos, and detergents due to its floral odor . The FDA permits its use as a flavoring agent in baked goods (10 ppm) and soft drinks (5 ppm) .

Emerging Therapeutic Roles

Recent studies highlight nerolidol’s potential in cancer therapy. It induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation (50% apoptosis at 100 μM). Additionally, its transdermal penetration-enhancing properties make it a candidate for topical drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume